2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that combines the structural features of chromene and thiadiazole Chromene derivatives are known for their diverse biological activities, while thiadiazole derivatives are recognized for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Modification: The esterified product is then modified with cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The chromene moiety can undergo oxidation reactions.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety may yield chromone derivatives, while reduction of the thiadiazole ring can produce thiadiazoline derivatives.
Scientific Research Applications
2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the design of smart materials due to its photoactive properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, while the thiadiazole ring can modulate biological activities through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-meth-oxy-benzene-sulfonate
- Ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate
Uniqueness
2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of chromene and thiadiazole moieties, which confer a wide range of biological activities and potential applications. The presence of both moieties allows for diverse chemical reactivity and interaction with various biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
6835-15-0 |
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Molecular Formula |
C14H11N3O4S |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11N3O4S/c1-8-4-13(19)21-11-5-9(2-3-10(8)11)20-6-12(18)16-14-17-15-7-22-14/h2-5,7H,6H2,1H3,(H,16,17,18) |
InChI Key |
QDWVMPWRBMUURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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